molecular formula C9H9NO B2598042 (R)-3-Hydroxy-3-phenylpropanenitrile CAS No. 73627-97-1

(R)-3-Hydroxy-3-phenylpropanenitrile

Cat. No.: B2598042
CAS No.: 73627-97-1
M. Wt: 147.177
InChI Key: HILDHWAXSORHRZ-SECBINFHSA-N
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Description

®-3-Hydroxy-3-phenylpropanenitrile is an organic compound with the molecular formula C9H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a phenyl-substituted carbon chain. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-3-Hydroxy-3-phenylpropanenitrile can be synthesized through various methods. One common approach involves the asymmetric reduction of 3-oxo-3-phenylpropanenitrile using chiral catalysts. This reaction typically employs hydrogen gas (H2) in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The reaction proceeds with high enantioselectivity, yielding the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-3-Hydroxy-3-phenylpropanenitrile may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality. The choice of catalyst and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

®-3-Hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-oxo-3-phenylpropanenitrile or 3-carboxy-3-phenylpropanenitrile.

    Reduction: 3-amino-3-phenylpropanenitrile.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-3-Hydroxy-3-phenylpropanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-Hydroxy-3-phenylpropanenitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Hydroxy-3-phenylpropanenitrile: The enantiomer of the ®-form, with similar chemical properties but different biological activities.

    3-Hydroxy-3-phenylpropanoic acid: Lacks the nitrile group, leading to different reactivity and applications.

    3-Phenylpropanenitrile: Lacks the hydroxyl group, resulting in distinct chemical behavior.

Uniqueness

®-3-Hydroxy-3-phenylpropanenitrile is unique due to its chiral nature and the presence of both hydroxyl and nitrile functional groups. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R)-3-hydroxy-3-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDHWAXSORHRZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73627-97-1
Record name (3R)-3-hydroxy-3-phenylpropanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The procedure of Experiment 1 was repeated employing 1.0 g of racemic styrene oxide, 4 ml of 1,2-dichloroethane, 2 ml of water, 596 mg of potassium cyanide, and 267 mg of tetrabutylammonium bromide. After 6 hours of heating at reflux, the reaction mixture was cooled and worked up extracting with methylene chloride. Proton nuclear magnetic resonance analysis indicated the desired product contaminated with the phase transfer catalyst.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
596 mg
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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